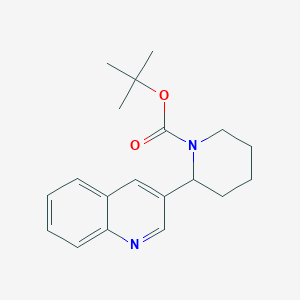
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is an organic compound with the molecular formula C31H44O3. It is a liquid crystal material commonly used in the synthesis of liquid crystal displays (LCDs) and other electronic devices. The compound is characterized by its unique molecular structure, which includes a heptyloxy group attached to a phenyl ring and a trans-4-pentylcyclohexyl group attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification of 4-(trans-4-pentylcyclohexyl)benzoic acid with 4-(heptyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated phenyl derivatives in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is widely used in scientific research, particularly in the field of liquid crystal technology. Its applications include:
Chemistry: Used as a precursor in the synthesis of advanced liquid crystal materials.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems where controlled release is required.
Industry: Integral in the manufacturing of liquid crystal displays (LCDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images in LCDs. The molecular targets include the liquid crystal molecules themselves, and the pathways involve the interaction of the compound with electric fields to achieve the desired alignment.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-(trans-4-Pentylcyclohexyl)phenyl acrylate
Uniqueness
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is unique due to its heptyloxy group, which imparts specific liquid crystalline properties that are essential for high-performance LCDs. Its molecular structure allows for better alignment and stability compared to other similar compounds, making it a preferred choice in the industry.
Propiedades
Número CAS |
84601-02-5 |
|---|---|
Fórmula molecular |
C31H44O3 |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(4-heptoxyphenyl) 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C31H44O3/c1-3-5-7-8-10-24-33-29-20-22-30(23-21-29)34-31(32)28-18-16-27(17-19-28)26-14-12-25(13-15-26)11-9-6-4-2/h16-23,25-26H,3-15,24H2,1-2H3 |
Clave InChI |
VEVLKNQODQPWJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


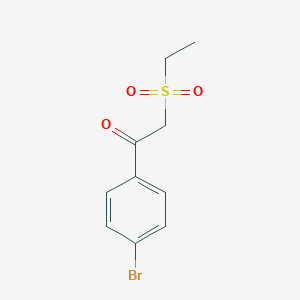

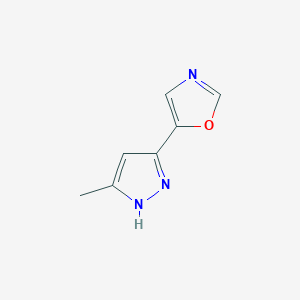
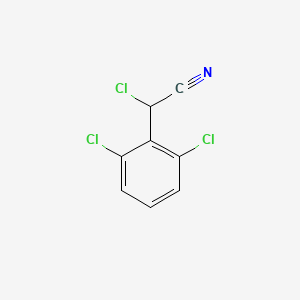

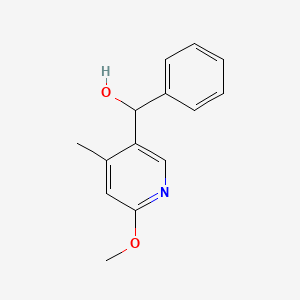
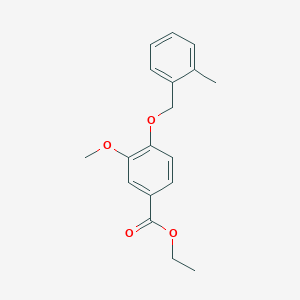
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)

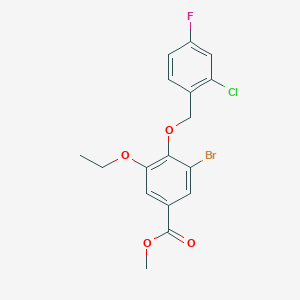

![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)
